7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
Overview
Description
7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H7ClN4 and its molecular weight is 182.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Intermediate Uses
7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine has been utilized as a starting material or intermediate in various chemical syntheses. For instance, it served as a precursor in the preparation of acyclo analogs of formycin A. The process involved reactions with methanol/hydrogen chloride, subsequent methylation, and reaction with N-bromosuccinimide, leading to the formation of specific pyrazolo[4,3-d]pyrimidine derivatives (Griengl & Günzl, 1984). Another study explored its transformation into 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrating its potential as a versatile intermediate in the synthesis of pharmacologically active compounds (Ogurtsov & Rakitin, 2021).
Pharmacological and Biological Applications
Several derivatives of pyrazolo[4,3-d]pyrimidine have been investigated for their biological activities. For instance, novel pyrazolo[1,5-a]pyrimidine compounds exhibited antibacterial activity and showed interactions with plasma proteins, such as bovine serum albumin, indicating potential therapeutic applications (He et al., 2020). In another study, the reaction of a related compound, 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, led to the formation of various pyrazolo[3,4-d]pyrimidine derivatives, some of which might possess pharmacological properties (Khutova et al., 2013).
Research in Heterocyclic Chemistry
The compound has also been a subject of interest in heterocyclic chemistry, contributing to the understanding of the synthesis and transformations of various heterocyclic systems. For example, it was involved in the synthesis of new pyrazolo[1,5-a]pyrimidines, providing insights into the chemistry of these heterocycles (Gad-Elkareem et al., 2007).
Properties
IUPAC Name |
7-chloro-1,3-dimethylpyrazolo[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-6(12(2)11-4)7(8)10-3-9-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJKLRGHKQVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1N=CN=C2Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20537363 | |
Record name | 7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20537363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89239-18-9 | |
Record name | 7-Chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20537363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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